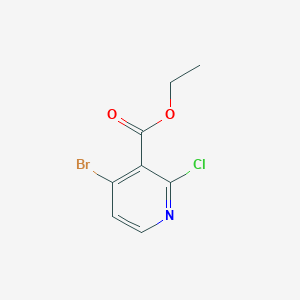
3-溴-2,6-二氯苯腈
描述
3-Bromo-2,6-dichlorobenzonitrile is a chemical compound with the molecular formula C7H2BrCl2N . It has a molecular weight of 250.91 . The IUPAC name for this compound is 3-bromo-2,6-dichlorobenzonitrile .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,6-dichlorobenzonitrile is 1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-2,6-dichlorobenzonitrile has a molecular weight of 250.91 . The compound should be stored at a temperature between 2-8°C .科学研究应用
分子结构分析
已经研究了 4-溴-2,6-二氯苯腈等相关化合物的分子结构,揭示了某些原子之间的短距离等显着特征,表明不同分子成分之间存在相互作用 (Britton, 1997)。
纤维素合成抑制
研究表明,2,6-二氯苯腈 (DCB) 等化合物可抑制纤维素合成,这是植物细胞中的一个关键过程。该特性已在各种研究中被用于了解纤维素合成及其抑制 (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007)。
环境和微生物降解
对类似化合物(例如二氯苯尼尔(一种苯腈类除草剂))的微生物降解的研究提供了对环境归趋、降解途径和降解生物多样性的见解。这对于了解这些化学物质的环境影响和分解至关重要 (Holtze, Sørensen, Sørensen, & Aamand, 2008)。
光谱和热力学分析
已经对类似化合物(如 2,6-二氯苯酰胺)的衍生物的光谱和热力学进行了研究。这些研究包括分析振动光谱、分子静电势和热力学函数,这对于了解这些化合物的物理和化学性质至关重要 (Tao, Han, Li, Han, & Liu, 2016)。
蒸汽压和相变研究
对氯化化合物(包括 2,6-二氯苯腈)的研究集中在确定它们的蒸汽压和热力学性质。这些研究对于了解这些物质的环境行为和潜在影响至关重要 (Almeida, Pinheiro, & Monte, 2023)。
分析化学和地下水水质
已经取得了分析方法的进步,用于测定地下水中的二氯苯尼尔及其代谢物等化合物。此类方法对于监测环境污染和确保水质至关重要 (Porazzi, Martínez, Fanelli, & Benfenati, 2005)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The signal word for this compound is "Warning" . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and avoiding contact with skin and eyes .
作用机制
Target of Action
The primary target of 3-Bromo-2,6-dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the production of cellulose, a critical component of plant cell walls .
Mode of Action
3-Bromo-2,6-dichlorobenzonitrile acts by inhibiting cellulose synthesis . It disrupts the normal formation of plant cell walls by reducing the amount of cellulose produced . Instead, the cell walls adapt by relying on Ca^2+ -bridge pectates .
Biochemical Pathways
The affected biochemical pathway is the cellulose synthesis pathway . By inhibiting this pathway, 3-Bromo-2,6-dichlorobenzonitrile disrupts the normal growth and development of plants. The downstream effects include weakened cell walls and potentially stunted growth .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its impact on bioavailability, are areas for future research.
Result of Action
The result of 3-Bromo-2,6-dichlorobenzonitrile’s action is the disruption of normal plant growth and development . By inhibiting cellulose synthesis, it weakens plant cell walls and can potentially stunt growth .
属性
IUPAC Name |
3-bromo-2,6-dichlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRMRBTVDVNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C#N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dichlorobenzonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3239736.png)

![8-(tert-butyl)-N-(3-(methylsulfonamido)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3239741.png)
![N-(3-acetylphenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3239743.png)





